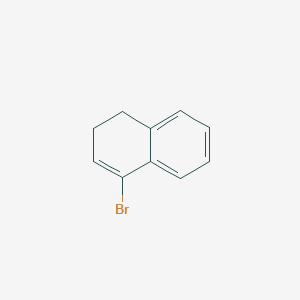

4-Bromo-1,2-dihydronaphthalene

Description

Properties

CAS No. |

3333-24-2 |

|---|---|

Molecular Formula |

C10H9Br |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

4-bromo-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |

InChI Key |

ZXDDSSNVVANCDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dihydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: 4-Hydroxy-1,2-dihydronaphthalene, 4-Amino-1,2-dihydronaphthalene.

Oxidation: 4-Bromo-1,2-naphthoquinone.

Reduction: 1,2-Dihydronaphthalene.

Scientific Research Applications

Scientific Research Applications

Organic Synthesis

4-Bromo-1,2-dihydronaphthalene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions such as electrophilic substitution, oxidation, and reduction, allowing for the formation of diverse derivatives .

Material Science

In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its brominated structure can enhance the performance of materials used in organic semiconductors and light-emitting diodes (LEDs) .

Pharmaceutical Applications

Due to its unique structural features, this compound is being investigated as a potential precursor for biologically active compounds. It has demonstrated cytotoxicity against various cancer cell lines and is considered for further development in cancer therapy .

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : Studies have shown low nanomolar cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with significant tumor reduction observed in animal models .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast) | 2–52 | Inhibits tubulin polymerization |

| Combretastatin A-4 | NCI-H460 (lung) | ~1 | Disrupts microtubule dynamics |

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although the specific mechanisms remain to be elucidated .

Case Studies

Case Study 1: Anticancer Properties

In an in vivo study, administration of this compound at a dose of 200 mg/kg resulted in a dramatic decrease in tumor signal after four hours. This indicates its potential as an antiproliferative agent .

Case Study 2: Microbial Biodegradation

Research on microbial degradation has shown that specific strains can effectively oxidize related compounds into less toxic metabolites. This highlights the potential for using brominated naphthalenes in environmental applications where microbial action can mitigate toxicity .

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dihydronaphthalene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Positional Isomers: 6-Bromo-1,2-dihydronaphthalene

The positional isomer 6-Bromo-1,2-dihydronaphthalene (CAS 75693-17-3) shares the same molecular formula (C₁₀H₉Br) and weight (209.09 g/mol) as the 4-bromo derivative . However, the bromine substitution at the 6-position alters its electronic and steric properties.

- Synthesis: Synthesized via alkylation of 6-bromo-1,2-dihydroxynaphthalene with 1-bromodecane, yielding 76% product .

- Reactivity : While the 4-bromo isomer facilitates selective 1,3-diene formation in Heck reactions , the reactivity of the 6-bromo isomer remains unexplored in the provided evidence. Positional effects on regioselectivity in coupling reactions warrant further investigation.

Table 1: Comparison of Brominated Dihydronaphthalenes

| Property | 4-Bromo-1,2-dihydronaphthalene | 6-Bromo-1,2-dihydronaphthalene |

|---|---|---|

| Molecular Weight | 209.09 g/mol | 209.09 g/mol |

| Key Reaction | Heck reaction (1,3-diene) | Not reported |

| Synthesis Yield | Not specified | 76% |

Halogenated Aromatic Compounds

- 4-Bromo-1,2-dichlorobenzene (CAS 18282-59-2): A trihalogenated benzene with bromine and chlorine substituents. Its molecular formula (C₆H₃BrCl₂) and aromatic structure differ significantly from the dihydronaphthalene system. It is used as a pharmaceutical intermediate due to its stability and halogen-directed reactivity .

- Electronic Effects : Bromine’s electron-withdrawing nature in this compound may enhance electrophilic substitution reactivity compared to chlorine in dichlorobenzene. However, the saturated bonds in the dihydronaphthalene ring reduce aromatic conjugation, altering reaction pathways.

Steric and Electronic Modifiers

- 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1-one : This derivative introduces a ketone and two methyl groups, increasing steric hindrance and reducing ring flexibility compared to the unsubstituted 4-bromo compound . Such modifications could influence catalytic activity in reactions like the Heck coupling.

Biological Activity

4-Bromo-1,2-dihydronaphthalene is a brominated derivative of dihydronaphthalene, a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.08 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Br |

| Molecular Weight | 209.08 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 220 °C |

| Melting Point | 30-32 °C |

Anticancer Properties

Research has shown that this compound exhibits cytotoxicity against various cancer cell lines. A study reported low nanomolar cytotoxicity (2–52 nM) against breast cancer cell lines (MDA-MB-231) and demonstrated significant tumor reduction in SCID mouse models .

Case Study:

In an in vivo study, administration of this compound at a dose of 200 mg/kg resulted in a dramatic decrease in tumor signal after four hours, indicating its potential as an antiproliferative agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.

The mechanism through which this compound exerts its biological effects involves interaction with cellular macromolecules such as proteins and DNA. The bromine atom can facilitate nucleophilic substitution reactions, leading to the formation of reactive intermediates that may disrupt cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Dihydronaphthalene moiety |

| 4-Bromo-1,1'-biphenyl | Moderate | Low | Biphenyl structure |

| 4-Bromo-4'-biphenylboronic acid | Low | High | Boronic acid functionality |

Applications in Medicinal Chemistry

Due to its unique structural features and biological activities, this compound is being explored as a potential drug candidate in medicinal chemistry. Its ability to act on multiple biological targets makes it a versatile compound for further development in the treatment of cancer and infectious diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1,2-dihydronaphthalene, and how can reaction progress be monitored?

Methodological Answer: Synthesis typically involves bromination of dihydronaphthalene precursors. A common approach uses bromine (Br₂) in dichloromethane under inert atmospheres, with boron trifluoride (BF₃) as a catalyst to achieve high yields (~92%) . Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems like n-hexane:ethyl acetate (9:1) . For regioselective bromination, directing groups (e.g., methyl or electron-donating substituents) influence the bromine position.

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer: The compound is sensitive to light and heat. Store at 0–6°C in airtight containers to prevent decomposition . Use personal protective equipment (PPE) such as nitrile gloves and fume hoods due to its potential toxicity. Avoid inhalation or dermal contact, as brominated aromatics may cause systemic effects (e.g., hepatic or renal toxicity) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- 1H NMR : Characteristic signals include aromatic protons (δ 6.8–7.5 ppm) and dihydronaphthalene protons (δ 2.5–3.5 ppm for CH₂ groups) .

- Mass Spectrometry : Molecular ion peak at m/z 209.09 (C₁₀H₉Br) confirms the molecular weight .

- Chiral HPLC : For stereochemical analysis, use a Chiralcel OJ column with hexane:2-propanol (9:1) to resolve diastereomers .

Advanced Research Questions

Q. What strategies are effective for achieving regioselective bromination in dihydronaphthalene derivatives?

Methodological Answer: Regioselectivity depends on substituent effects and reaction conditions. Electron-donating groups (e.g., methyl) direct bromination to para positions, while steric hindrance favors meta substitution. For example, BF₃ catalysis enhances bromine activation, improving selectivity for the 4-position in 1,2-dihydronaphthalene . Advanced photoredox methods using visible light and cobalt catalysts enable radical-based bromination, bypassing traditional directing effects .

Q. How does the stereochemistry of dihydroxylated derivatives impact their reactivity?

Methodological Answer: The cis-1,2-dihydroxy configuration (e.g., in metabolites) increases electrophilicity, facilitating ring-opening reactions. Stereochemistry is analyzed via chiral HPLC (Chiralcel OJ column) with hexane:2-propanol (9:1), comparing retention times to synthetic standards . Dihydroxy derivatives exhibit distinct dimerization kinetics, with cis isomers dimerizing faster than trans due to orbital alignment .

Q. What mechanistic insights explain the dimerization kinetics of this compound?

Methodological Answer: Dimerization proceeds via a [4+4] cycloaddition mechanism. Reactivity is quantified using flow ¹H NMR to monitor dimer formation rates. For example, 1,2-dimethylene-1,2-dihydronaphthalene dimerizes rapidly (half-life <1 min at 25°C), while bromine substitution at the 4-position slows kinetics due to steric and electronic effects .

Q. How do modern photoredox methods improve the synthesis of functionalized derivatives?

Methodological Answer: Visible light-mediated protocols (e.g., using 9-mesityl-10-methylacridinium perchlorate and Co(dmgH)₂PyCl) enable radical cascade reactions. For fluorinated derivatives, Et₃N·3HF in MeCN achieves MHAT (metal-hydride hydrogen atom transfer), yielding 4-aryl-1,2-dihydronaphthalenes with 60–75% efficiency . These methods bypass traditional Friedel-Crafts limitations, allowing access to complex scaffolds.

Q. What experimental approaches assess systemic toxicity in mammalian models?

Methodological Answer: Follow OECD guidelines for inhalation, oral, or dermal exposure studies. Key endpoints include hepatic/renal function (serum ALT, creatinine) and histopathology. For example, in rats, subchronic exposure (90 days) at 50 mg/kg/day showed elevated hepatic enzymes, indicating hepatotoxicity . Use LC-MS/MS to quantify metabolite formation (e.g., dihydrodiols) in urine or plasma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.